2-Fluorophenol

Overview

Description

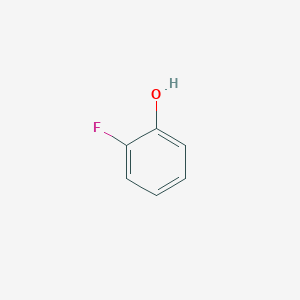

2-Fluorophenol (CAS: 367-12-4, molecular formula: C₆H₅FO) is an aromatic compound featuring a hydroxyl group and a fluorine atom at the ortho position on the benzene ring. It is commonly used as a precursor in pharmaceutical intermediates and specialty chemicals, such as the synthesis of 2-fluoroanisole via reaction with dimethyl sulfate . Its structural uniqueness—combining the electron-withdrawing fluorine atom with the hydroxyl group—confers distinct physicochemical properties, including a hydration free energy of −5.71 ± 0.16 kcal/mol, which is significantly lower than fluorobenzene (−0.76 ± 0.33 kcal/mol), highlighting the hydroxyl group’s role in enhancing solubility .

Preparation Methods

Traditional Diazotization Methods

Diazotization of 2-Fluoroaniline

The most established route for synthesizing 2-fluorophenol involves the diazotization of 2-fluoroaniline followed by hydrolysis. In this method, 2-fluoroaniline is treated with sodium nitrite (NaNO₂) in a dilute acidic medium (e.g., HCl or H₂SO₄) at temperatures between 0–5°C to form a diazonium salt intermediate . The diazonium salt is subsequently hydrolyzed in aqueous media, often under reflux, to yield this compound.

Reaction Mechanism :

-

Diazotization :

(X = Cl⁻ or SO₄²⁻) -

Hydrolysis :

The acidity of the medium is critical; weakly acidic conditions favor diazotization, while strongly acidic media (e.g., concentrated H₂SO₄) are required for less basic amines . Side reactions, such as the formation of azo compounds or diaryl derivatives, are minimized by maintaining low temperatures and avoiding excess nitrous acid.

Industrial Adaptations

Industrial-scale production modifies laboratory protocols to enhance yield and purity. Continuous flow reactors replace batch systems to optimize heat transfer and reduce decomposition risks. Catalysts like cuprous bromide (CuBr) are occasionally introduced during hydrolysis to accelerate nitrogen evolution and improve reaction kinetics . However, brominated byproducts (e.g., bromofluorobenzenes) may form if halide impurities are present, necessitating rigorous purification steps such as fractional distillation .

Modern Synthesis via Non-Aromatic Precursors

α-Diazocyclohexenone-Based Fluorination

A novel approach bypasses traditional aromatic substrates, instead utilizing α-diazocyclohexenones as precursors. This method, developed to address regioselectivity challenges, involves two key steps:

-

Halofluorination : Treatment of α-diazocyclohexenones with electrophilic fluorinating agents (e.g., Selectfluor™ or DBDMH) in the presence of Et₃N- 3HF or Pyr- 9HF introduces fluorine at the α-position .

-

Tautomerization : Base-mediated elimination of HF (e.g., using DBU) followed by keto-enol tautomerization yields this compound derivatives .

Example Reaction :

This method achieves regioselectivity >90% for ortho-fluorination, avoiding the isomer mixtures common in electrophilic aromatic substitution .

Table 1: Yields of this compound Derivatives via α-Diazocyclohexenone Route

| Precursor | Fluorinating Agent | Yield (%) | Byproducts |

|---|---|---|---|

| α-Diazocyclohexenone | Selectfluor™ | 80 | None |

| 3-Methylestradiol-derived | DBDMH | 65 | Bromophenol (15%) |

| Tetralone derivative | NBS | 72 | Chlorophenol (8%) |

Data adapted from PMC (2015) .

Advantages Over Traditional Methods

-

Regioselectivity : The diazo group directs fluorine incorporation, eliminating positional isomers .

-

Speed : Reactions complete within 30 minutes, compared to hours for diazotization .

-

Compatibility with Sensitive Substrates : Suitable for sterically hindered or electron-rich aromatics.

Industrial Production Challenges

Byproduct Formation and Mitigation

Industrial processes grapple with byproducts such as bromofluorobenzenes (from halide impurities) and diaryl ethers (from incomplete hydrolysis). For example, using CuBr catalysts in HBr media yields 5–15% bromopentafluorobenzene, requiring costly distillation for removal . Advanced purification techniques, including column chromatography and recrystallization, are employed but increase production costs.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but complicate waste management. Recent shifts toward greener solvents (e.g., ethanol-water mixtures) aim to reduce environmental impact but often sacrifice yield by 10–20% . Catalyst recovery systems, such as immobilized silica-supported acids, are under investigation to improve sustainability.

Comparative Analysis of Preparation Methods

Table 2: Traditional vs. Modern Synthesis Methods

| Parameter | Diazotization | α-Diazocyclohexenone Route |

|---|---|---|

| Yield | 60–75% | 65–80% |

| Reaction Time | 4–6 hours | 0.5–1 hour |

| Byproducts | Azo compounds | Halophenols (≤15%) |

| Scalability | High | Moderate |

| Regioselectivity | Moderate | High |

Chemical Reactions Analysis

Acid-Base and Redox Reactions

2-Fluorophenol acts as a weak organic acid (pKa = 8.73 at 25°C) , reacting with strong bases (e.g., alkali metals, hydrides) to generate heat and flammable hydrogen gas (H₂) . For example:

This exothermic reaction risks ignition under uncontrolled conditions .

Incompatibilities :

-

Reducing agents : Reacts vigorously with sulfides, nitrides, and hydrides, producing H₂ gas .

-

Oxidizers : Rapid nitration occurs with dilute nitric acid, while sulfonation proceeds explosively with concentrated sulfuric acid at room temperature .

Electrophilic Substitution Reactions

The fluorine substituent directs electrophilic attacks to specific positions:

Nitration

This compound undergoes nitration 10× faster than phenol due to fluorine’s electron-withdrawing effect. Nitric acid (even dilute) replaces hydrogen at the para position relative to the hydroxyl group :

Sulfonation

Concentrated sulfuric acid sulfonates this compound at room temperature , forming 2-fluoro-4-sulfophenol :

Biodegradation Pathways

The brown-rot fungus Gloeophyllum striatum degrades this compound extracellularly via hydroxyl radicals (- OH) and superoxide species (O₂- ⁻) :

| Step | Intermediate | Conditions | Defluorination Efficiency |

|---|---|---|---|

| 1 | 3-Fluorocatechol | Fe²⁺/oxalate system | ~50% fluoride release |

| 2 | Catechol | Inhibition by mannitol/SOD | Reduced to <10% |

Key findings:

Mitsunobu Reaction

This compound participates in SN2 reactions under Mitsunobu conditions :

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Methyl 4-(1-hydroxyethyl)benzoate, DIAD, PPh₃ | THF, 0–20°C, 12h | 33% | Methyl 4-(1-(2-fluorophenoxy)ethyl)benzoate |

Formaldehyde Condensation

Reaction with paraformaldehyde in acetonitrile yields hydroxymethyl derivatives :

Yield : 45% after column chromatography .

Clustering with Bromide Ion

Gas-phase reaction with Br⁻ exhibits ΔrH° = 87.4 ± 7.5 kJ/mol and ΔrG° = 46.9 ± 4.2 kJ/mol at 423 K :

Hydrogen Bonding Effects

Intramolecular F···H–O bonding stabilizes the syn-conformer (ΔE = 0.79 kcal/mol in nonpolar solvents), altering reactivity in electrophilic substitutions .

Polymerization Risk

Exothermic acid-base reactions with bases (e.g., K₂CO₃) may initiate radical polymerization of this compound derivatives, especially under elevated temperatures .

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:

2-Fluorophenol is widely recognized as a critical intermediate in the synthesis of various pharmaceuticals. It contributes to enhancing the efficacy and specificity of drug formulations. For instance, it has been utilized in developing inhibitors for enzymes related to diseases such as tuberculosis (TB) and Parkinson's disease .

Case Study:

A study focused on synthesizing novel inhibitors targeting the MenA enzyme in Mycobacterium tuberculosis demonstrated that derivatives of this compound exhibited potent activity against TB, with IC50 values ranging from 13-22 μM. These compounds showed improved pharmacokinetic parameters, suggesting their potential as therapeutic agents .

Organic Synthesis

Versatile Building Block:

In organic chemistry, this compound serves as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Examples:

- Alkylation Reactions: this compound can be alkylated to produce compounds with specific functional groups, enhancing their utility in synthetic pathways.

- Functionalization: The hydroxyl group in this compound can be modified to introduce new functionalities that are valuable in material science and medicinal chemistry .

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound is employed in chromatographic techniques for identifying and quantifying substances within complex mixtures. Its unique properties allow it to serve as a standard or reference compound in various analytical methods.

Research Findings:

Research has shown that using this compound as a derivatization agent improves the detection limits of certain analytes in chromatography, making it an essential tool for chemists .

Polymer Production

Specialty Polymers:

The compound is also utilized in producing specialty polymers that find applications in electronics and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Industrial Applications:

- Electronics: Polymers containing fluorinated phenols are used in electronic components due to their superior insulating properties.

- Coatings: These polymers provide protective coatings that resist degradation from environmental factors .

Material Science

Innovative Research:

In material science, this compound plays a role in developing new materials, particularly sensors and catalysts. Its chemical properties facilitate the creation of materials with unique functionalities.

Case Study on Catalysis:

Research involving the use of this compound derivatives as catalysts has shown promising results in promoting reactions under mild conditions, indicating its potential for green chemistry applications .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development; enhances drug efficacy | Novel TB inhibitors with IC50 = 13-22 μM |

| Organic Synthesis | Building block for complex organic molecules; versatile reactivity | Alkylation and functionalization reactions |

| Analytical Chemistry | Used in chromatography for substance identification | Improved detection limits in chromatographic analysis |

| Polymer Production | Creation of specialty polymers for electronics and coatings | Enhanced thermal stability in polymer matrices |

| Material Science | Development of innovative materials like sensors and catalysts | Catalytic applications showing effectiveness under mild conditions |

Mechanism of Action

The mechanism of action of 2-Fluorophenol involves its interaction with various molecular targets and pathways. As a competitive inhibitor, it binds to the active site of enzymes involved in the oxidation of L-DOPA, thereby preventing the formation of catecholamines. This inhibition can modulate neurotransmitter levels and has potential therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Comparison with Other Monofluorophenols

Structural and Metabolic Differences

2-Fluorophenol differs from its isomers, 3-fluorophenol (meta-substituted) and 4-fluorophenol (para-substituted), in biodegradation pathways. In Rhodococcus opacus 1cp, this compound undergoes ortho-hydroxylation to form 3-fluorocatechol, whereas 4-fluorophenol is converted to 4-fluorocatechol at a faster rate due to higher substrate affinity of the phenol hydroxylase enzyme (Table 1) .

Table 1: Biodegradation Rates of Monofluorophenols in R. opacus 1cp

| Compound | Major Metabolite | Relative Conversion Rate |

|---|---|---|

| This compound | 3-Fluorocatechol | Lower |

| 3-Fluorophenol | 4-Fluorocatechol | Lower |

| 4-Fluorophenol | 4-Fluorocatechol | Higher |

Environmental Persistence

All monofluorophenols exhibit environmental recalcitrance due to the stability of the C–F bond. However, this compound’s slower microbial degradation compared to 4-fluorophenol may prolong its persistence in ecosystems .

Comparison with Chlorophenols

Chlorophenols, such as 2-chlorophenol and 4-chlorophenol, are structural analogs where fluorine is replaced by chlorine. These compounds share similar applications (e.g., agrochemicals) but differ in toxicity and degradation behavior (Table 2).

Table 2: Key Differences Between this compound and Chlorophenols

For instance, 4-chlorophenol is classified as highly toxic, whereas toxicological data for this compound remain sparse .

Environmental Impact and Degradation

This compound accumulates in the environment due to its recalcitrance and widespread industrial use . While microbial degradation pathways exist (e.g., R. opacus), the process is less efficient compared to para-substituted analogs. In contrast, chlorophenols often undergo reductive dehalogenation, but their persistence is influenced by substitution patterns .

Analytical Considerations

Analytical recovery of this compound in environmental samples is challenging, with surrogate recovery rates as low as 4–10% due to matrix interference and volatility . This contrasts with chlorophenols, which have more standardized detection protocols .

Biological Activity

2-Fluorophenol (C6H5FO) is an aromatic compound that has garnered attention due to its diverse biological activities, including antimicrobial properties, metabolic transformations, and potential applications in bioremediation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized as a weak organic acid and is known to react with strong reducing agents. Its structure features a fluorine atom substituted at the ortho position of the phenolic ring, which influences its chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that fluoroaryl derivatives, including this compound, were effective against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibacterial agents.

Table 1: Antimicrobial Activity of Fluoroaryl Compounds

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 32 | 64 |

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Note: MBC refers to the minimum bactericidal concentration .

Biotransformation and Bioremediation

The biotransformation of this compound into less toxic derivatives has been explored using microbial systems. A study involving Amphidinium crassum showed that this microalga could convert this compound into its corresponding β-D-glucoside with high efficiency. The immobilized cells demonstrated superior glucosylation activity compared to planktonic cells.

Table 2: Yield of Glucosylation Products from this compound

| Microorganism | Product | Yield (μg/g cells) |

|---|---|---|

| A. crassum (immobilized) | 2-Fluorophenyl β-D-glucoside | 140 |

| A. crassum (planktonic) | 2-Fluorophenyl β-D-glucoside | 60 |

This transformation not only detoxifies the compound but also suggests a potential pathway for bioremediation of fluorinated pollutants in aquatic environments .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : The presence of fluorine enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

- Metabolic Pathways : The conversion of this compound by microbial enzymes involves glycosylation pathways that render it less toxic and more stable in the environment .

- Enzyme Interaction : Fluorinated compounds can interact with enzymes involved in metabolic processes, potentially leading to inhibition or alteration of normal biochemical pathways .

Case Studies

- Antimicrobial Efficacy : In a series of experiments, fluoroaryl compounds were tested against various bacterial strains. The results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- Biotransformation Studies : The glucosylation of this compound was optimized using immobilized A. crassum cells. This approach not only improved yields but also highlighted the potential for using such microorganisms in bioremediation strategies for environmental cleanup.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying 2-Fluorophenol, and how can researchers validate their results?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) for separation and identification, referencing retention times and mass fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) to confirm fluorine substitution at the ortho position. For example, surrogate standards like phenol-d6 can improve recovery rates in GC/MS analysis, though recovery rates for this compound may vary (e.g., 49.4% recovery observed in EPA Method 625.1) .

Q. How is this compound synthesized, and what are common impurities in laboratory-scale preparations?

- Methodological Answer : this compound can be synthesized via dehalogenation of polyhalogenated precursors (e.g., H₂O₂-driven microperoxidase-8 catalysis in alcoholic solvents, yielding methoxy derivatives as intermediates). Impurities often include unreacted halophenols or side products like 2-methoxyphenol, which require purification via column chromatography or fractional distillation .

Q. What safety protocols are critical when handling this compound in analytical laboratories?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and store separately from food/feed. Monitor surrogate recoveries (e.g., phenol-d6) during GC/MS analysis to detect matrix interference, especially in diluted environmental samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying solvent conditions?

- Methodological Answer : Comparative studies using kinetic isotope effects (KIEs) or isotopic labeling in alcoholic vs. aqueous solvents can clarify reaction mechanisms. For instance, in methanol, this compound converts to 2-methoxyphenol via nucleophilic substitution, while hydrolysis in water may yield catechol derivatives. Discrepancies in rate constants should be analyzed using Arrhenius plots and error propagation models .

Q. What experimental designs optimize the detection of this compound in complex environmental matrices with high background interference?

- Methodological Answer : Implement matrix-matched calibration and isotope dilution (e.g., 2-Fluorobiphenyl as an internal standard). For low-concentration samples, pre-concentration techniques like solid-phase extraction (SPE) or derivatization (e.g., acetylation) enhance sensitivity. Address elevated detection limits by re-extracting samples or adjusting dilution factors, as seen in surrogate recovery challenges .

Q. How do electronic and steric effects of the fluorine substituent influence the reactivity of this compound in catalytic systems?

- Methodological Answer : Density-functional theory (DFT) calculations can model the electron-withdrawing effect of fluorine on the phenol ring’s aromaticity. Experimental validation via cyclic voltammetry or Hammett substituent constants (σₚ) quantifies its impact on redox potentials or acid dissociation constants (pKa). Compare with para-substituted analogs (e.g., 4-fluorophenol) to isolate steric vs. electronic contributions .

Q. Data Contradiction and Analysis

Q. Why do reported recovery rates for this compound in EPA Method 625.1 vary across studies, and how can these be standardized?

- Methodological Answer : Variability arises from matrix effects (e.g., organic-rich samples suppressing ionization in GC/MS). Standardize protocols by using consistent surrogate ratios (e.g., phenol-d6 at 15.4% recovery) and reporting dilution factors. Interlaboratory studies with shared reference materials (e.g., this compound Solution from certified suppliers) improve reproducibility .

Q. How can researchers reconcile discrepancies in the environmental persistence of this compound across different ecosystems?

- Methodological Answer : Conduct microcosm studies under controlled conditions (pH, temperature, microbial activity) to isolate degradation variables. Use LC-MS/MS to track transformation products (e.g., fluorocatechol) and apply kinetic modeling (e.g., first-order decay constants) to compare soil vs. aquatic half-lives .

Q. Methodological Frameworks

- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to questions on this compound’s reactivity or environmental impact. For example, novel studies might explore its role as a tracer for industrial pollutant pathways .

- Data Presentation : Follow guidelines for raw data inclusion (e.g., appendix tables for GC/MS chromatograms) and emphasize processed data (e.g., normalized recovery rates) in the main text .

Properties

IUPAC Name |

2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHFGHLXUCOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047745 | |

| Record name | 2-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3., Liquid or solid; mp = 14-16 deg C; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

304 to 306 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 2-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-12-4 | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9OW1NLY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

61 °F (NTP, 1992) | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.